molecular formula C3HClN2O2 B1433343 1,2,5-Oxadiazole-3-carbonyl chloride CAS No. 1079401-91-4

1,2,5-Oxadiazole-3-carbonyl chloride

Cat. No.: B1433343
CAS No.: 1079401-91-4
M. Wt: 132.5 g/mol
InChI Key: RDMKWOJHAYRKCF-UHFFFAOYSA-N
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Description

1,2,5-Oxadiazole-3-carbonyl chloride is a compound that belongs to the oxadiazole group . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .


Molecular Structure Analysis

Oxadiazoles, including this compound, are five-membered heterocyclic scaffolds with an oxygen and two nitrogen atoms . They constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole, and 1,3,4-oxadiazole .

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Synthons for 1,3,4-Oxadiazoles : A study by Zarudnitskii et al. (2008) explored the reactivity of 2-aryl-5-trimethylsilyl-1,3,4-oxadiazoles with various electrophiles, contributing to the synthesis of substituted 1,3,4-oxadiazoles (Zarudnitskii et al., 2008).
  • Ultrasound-Promoted Synthesis : Bretanha et al. (2011) reported an alternative synthesis method for 1,2,4-oxadiazoles using ultrasound irradiation, enhancing yields and reducing reaction times (Bretanha et al., 2011).

Structural and Functional Insights

  • Mild Synthesis of Substituted 1,2,5-Oxadiazoles : Neel and Zhao (2018) discovered a method using 1,1'-Carbonyldiimidazole for synthesizing 3,4-disubstituted 1,2,5-oxadiazoles at ambient temperatures, contributing to safer handling of these compounds (Neel & Zhao, 2018).
  • On-Water, Catalyst-Free Synthesis : Zhu et al. (2015) developed a green synthesis method for 2-aryl-1,3,4-oxadiazoles, using an eco-friendly water-based reaction medium (Zhu et al., 2015).

Biological and Medicinal Applications

  • Antimicrobial Activity : Khalid et al. (2016) synthesized N-substituted derivatives of 1,3,4-oxadiazoles and evaluated their antibacterial properties, indicating potential in drug development (Khalid et al., 2016).
  • Insecticidal Activities : Tok et al. (2018) explored 1,3,4-oxadiazole and imidazolidine rings for their insecticidal activities against the yellow fever and dengue vector, Aedes aegypti (Tok et al., 2018).

Future Directions

Oxadiazoles, including 1,2,5-Oxadiazole-3-carbonyl chloride, have shown potential for a wide range of applications, including as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . Future research could focus on exploring these applications further and developing new synthetic strategies for these compounds .

Biochemical Analysis

Biochemical Properties

1,2,5-Oxadiazole-3-carbonyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation . By binding to the active site of IDO1, this compound prevents the conversion of tryptophan to kynurenine, thereby modulating immune responses and exhibiting potential anti-tumor properties .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can induce apoptosis by activating caspase enzymes and promoting the release of cytochrome c from mitochondria . Additionally, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules and enzymes. This compound can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition or activation. For instance, the inhibition of IDO1 by this compound involves the formation of a covalent bond with a cysteine residue in the enzyme’s active site . This interaction prevents the enzyme from catalyzing its substrate, thereby modulating metabolic pathways and immune responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function, including sustained inhibition of enzyme activity and prolonged alterations in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exhibit therapeutic effects, such as anti-tumor activity and immune modulation . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels by inhibiting key enzymes in metabolic pathways . For example, the inhibition of IDO1 by this compound affects the kynurenine pathway, leading to changes in tryptophan and kynurenine levels . These alterations can have downstream effects on cellular metabolism and immune responses .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. This compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The localization and accumulation of this compound can influence its activity and function within the cell .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound has been observed to localize in the cytoplasm, mitochondria, and nucleus, where it can exert its effects on cellular processes . The activity and function of this compound can be influenced by its subcellular localization, as it interacts with different biomolecules in various cellular compartments .

Properties

IUPAC Name

1,2,5-oxadiazole-3-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3HClN2O2/c4-3(7)2-1-5-8-6-2/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDMKWOJHAYRKCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NON=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3HClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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